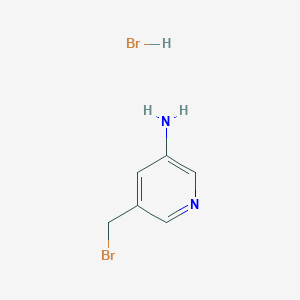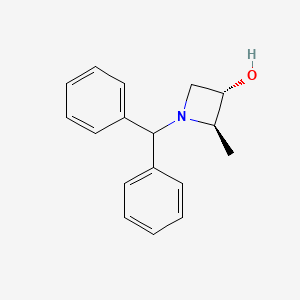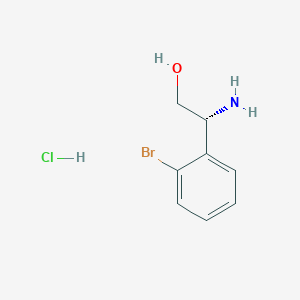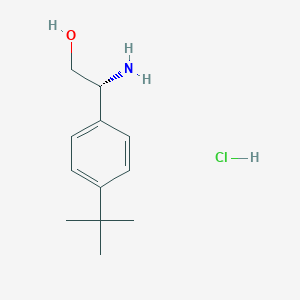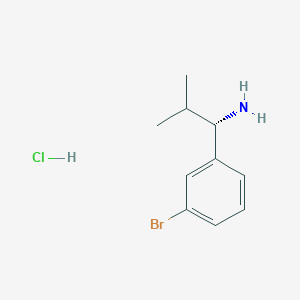
(S)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride, also known as Br-MPA, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a chiral amine, which means it has a specific three-dimensional structure that can interact with other molecules in unique ways. In
作用机制
The mechanism of action of (S)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride is not well understood, but it is thought to interact with receptors in the brain and other tissues. Specifically, it has been shown to bind to the serotonin transporter (SERT) and inhibit the reuptake of serotonin, a neurotransmitter involved in mood regulation. This activity has led to interest in this compound as a potential treatment for depression and other mood disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including modulation of neurotransmitter levels, changes in gene expression, and alterations in behavior. In animal studies, this compound has been shown to increase locomotor activity and induce hyperactivity in certain contexts. It has also been shown to decrease anxiety-like behavior in rodents.
实验室实验的优点和局限性
One advantage of (S)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride is its high level of selectivity for certain receptors and enzymes, which makes it a useful tool for studying specific biological processes. However, its effects can be difficult to predict and may vary depending on the experimental conditions. Additionally, the synthesis of this compound can be challenging and may require specialized equipment and expertise.
未来方向
There are many future directions for research involving (S)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride, including the development of new synthetic methods, the investigation of its effects on different biological systems, and the exploration of its potential as a therapeutic agent. One promising area of research is in the development of radiolabeled this compound derivatives for use in PET imaging. Another area of interest is in the study of this compound's effects on different neurotransmitter systems, which could lead to new insights into the neurobiology of mood disorders and other psychiatric conditions.
In conclusion, this compound is a versatile and promising compound with a wide range of scientific research applications. Its unique properties make it a valuable tool for studying biological processes and developing new therapies. While there are still many unanswered questions about its mechanism of action and effects on different systems, ongoing research is likely to yield new insights into this fascinating molecule.
合成方法
(S)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride can be synthesized using a variety of methods, but one common approach involves the use of a chiral auxiliary. This method involves adding a chiral molecule to the reaction mixture, which helps to control the stereochemistry of the product. The chiral auxiliary is then removed, leaving behind the desired chiral amine. Other methods involve the use of metal catalysts or enzymes to selectively produce the desired stereoisomer.
科学研究应用
(S)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride has been studied for a variety of scientific research applications, including as a building block for the synthesis of other compounds, as a ligand for studying receptor binding, and as a substrate for enzyme-catalyzed reactions. One notable application is in the synthesis of radiolabeled compounds for use in positron emission tomography (PET) imaging. This compound can be labeled with a radioactive isotope and used to visualize specific biological processes in vivo.
属性
IUPAC Name |
(1S)-1-(3-bromophenyl)-2-methylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.ClH/c1-7(2)10(12)8-4-3-5-9(11)6-8;/h3-7,10H,12H2,1-2H3;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIZUXWSIIGBEV-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=CC=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=CC(=CC=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


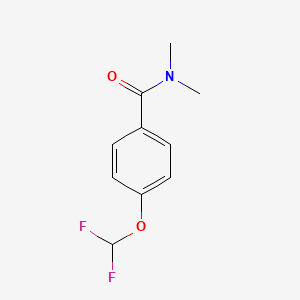

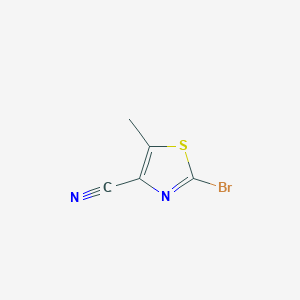
![trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B6591422.png)
